

# Carvedilol-d5: A Technical Guide to the Certificate of Analysis and Specifications

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Carvedilol-d5

Cat. No.: B582782

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the specifications and certificate of analysis for **Carvedilol-d5**. **Carvedilol-d5** is the deuterium-labeled version of Carvedilol, a non-selective beta/alpha-1 blocker used as an antihypertensive agent.<sup>[1]</sup> The inclusion of deuterium atoms makes it a valuable internal standard for the quantification of Carvedilol in biological samples and pharmaceutical formulations using mass spectrometry-based assays.<sup>[2][3]</sup> This guide summarizes key quality control parameters, analytical methodologies, and data interpretation for researchers and drug development professionals.

## Carvedilol-d5: General Specifications

**Carvedilol-d5** is supplied as a highly purified solid.<sup>[4]</sup> The general specifications are summarized in the table below.

Parameter	Specification
Chemical Name	1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]-2-propan-1,1,2,3,3-d5-ol
CAS Number	929106-58-1[2][5][6][7]
Molecular Formula	C <sub>24</sub> H <sub>21</sub> D <sub>5</sub> N <sub>2</sub> O <sub>4</sub> [2]
Molecular Weight	411.5 g/mol [2][7]
Appearance	Solid[2]
Purity (HPLC)	≥98%
Deuterated Forms	≥99% (d <sub>1</sub> -d <sub>5</sub> )[2]
Storage	-20°C[4]

## Certificate of Analysis: A Detailed Examination

A Certificate of Analysis (CoA) is a document that confirms a product meets its predetermined specifications and provides detailed results of quality control testing for a specific batch. While individual CoAs may vary between manufacturers, they typically include the following tests and data.

### Identification

Identification tests confirm that the material is **Carvedilol-d5**. This is typically achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Table 1: Identification Data

Test	Method	Specification
Mass Spectrum	ESI-MS	Conforms to the expected mass for C <sub>24</sub> H <sub>21</sub> D <sub>5</sub> N <sub>2</sub> O <sub>4</sub>
<sup>1</sup> H-NMR Spectrum	<sup>1</sup> H-NMR	Conforms to the structure of Carvedilol-d5

A solution of **Carvedilol-d5** is prepared in a suitable solvent, such as methanol or acetonitrile, and infused into an electrospray ionization (ESI) mass spectrometer. The instrument is operated in positive ion mode, and the mass-to-charge ratio ( $m/z$ ) of the molecular ion is measured. The expected  $[M+H]^+$  for **Carvedilol-d5** is approximately 412.5.

A sample of **Carvedilol-d5** is dissolved in a deuterated solvent (e.g., DMSO-d<sub>6</sub>) and analyzed using a high-field NMR spectrometer. The proton (<sup>1</sup>H) NMR spectrum is compared to a reference spectrum or theoretical chemical shifts to confirm the presence of characteristic peaks corresponding to the Carvedilol structure, with the absence of signals at the deuterated positions.

## Purity

Purity is a critical parameter and is typically assessed by High-Performance Liquid Chromatography (HPLC).

Table 2: Chromatographic Purity

Test	Method	Specification
Purity	HPLC (UV detection at 240 nm)	≥98.0%
Individual Impurity	HPLC	≤0.5%

A validated stability-indicating HPLC method is used for the determination of purity and impurities of Carvedilol.[8][9] The following is a representative method:

- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm).
- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at pH 2.8) and an organic solvent (e.g., acetonitrile and methanol).[8]
- Flow Rate: 1.0 mL/min.[9][10]
- Detection: UV at 240 nm.[9]
- Column Temperature: 40-50°C.[8][9]

- **Sample Preparation:** The sample is accurately weighed and dissolved in a suitable diluent.

The percentage purity is calculated by dividing the area of the **Carvedilol-d5** peak by the total area of all peaks in the chromatogram.

## Isotopic Purity

For a deuterated standard, it is essential to determine the isotopic purity, which is the percentage of the deuterated form relative to any unlabeled or partially labeled species.

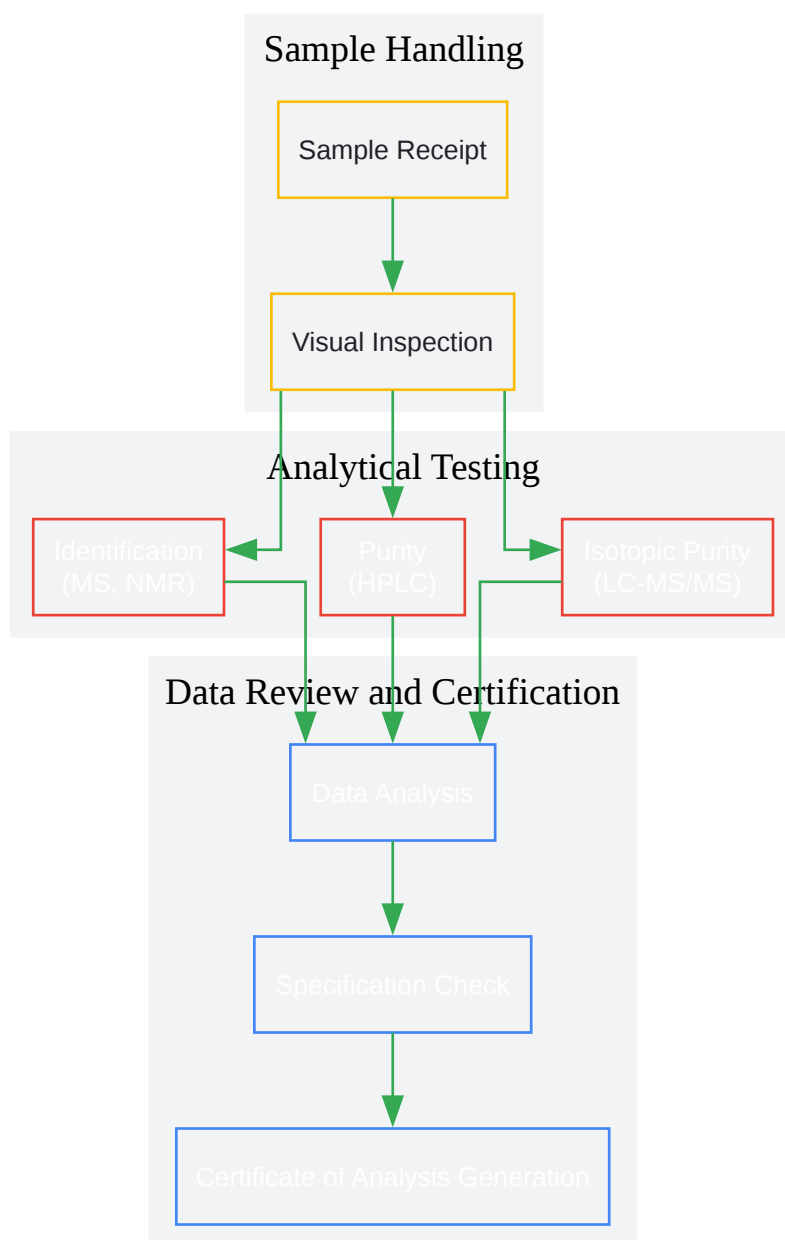
Table 3: Isotopic Purity

Test	Method	Specification
Isotopic Purity	LC-MS/MS	≥99% deuterated forms (d <sub>1</sub> -d <sub>5</sub> )

LC-MS/MS is a highly sensitive and specific technique for determining isotopic purity. A chromatographic separation is performed to isolate **Carvedilol-d5** from any potential impurities. The eluent is then introduced into a tandem mass spectrometer. By monitoring the mass transitions for both **Carvedilol-d5** and unlabeled Carvedilol, the percentage of the deuterated form can be accurately quantified.

## Workflow and Data Interpretation

The overall workflow for the quality control testing of **Carvedilol-d5** is depicted below. The interpretation of the data from the Certificate of Analysis is crucial for ensuring the suitability of the material for its intended research or development application.



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Caption: Quality control workflow for **Carvedilol-d5** analysis.

A Certificate of Analysis that meets all specifications provides confidence in the identity, purity, and isotopic enrichment of the **Carvedilol-d5** standard. This is paramount for its use in quantitative studies where accuracy and reliability are essential. For instance, a high isotopic purity ensures minimal interference from the unlabeled analyte, leading to more accurate pharmacokinetic and bioequivalence studies.

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- To cite this document: BenchChem. [Carvedilol-d5: A Technical Guide to the Certificate of Analysis and Specifications]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b582782#carvedilol-d5-certificate-of-analysis-and-specifications\]](https://www.benchchem.com/product/b582782#carvedilol-d5-certificate-of-analysis-and-specifications)

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